molecular formula C15H13BrO3 B2878940 5-Bromo-2-(phenethyloxy)benzoic acid CAS No. 887029-41-6

5-Bromo-2-(phenethyloxy)benzoic acid

Cat. No.: B2878940
CAS No.: 887029-41-6
M. Wt: 321.17
InChI Key: QKYUPLPJCKWDTB-UHFFFAOYSA-N
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Description

5-Bromo-2-(phenethyloxy)benzoic acid is an organic compound with the molecular formula C15H13BrO3 and a molecular weight of 321.17 g/mol . It is characterized by the presence of a bromine atom at the 5-position and a phenethyloxy group at the 2-position of the benzoic acid core. This compound is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

The synthesis of 5-Bromo-2-(phenethyloxy)benzoic acid typically involves the bromination of a suitable precursor followed by etherification. One common method starts with 2-hydroxybenzoic acid, which undergoes bromination to introduce the bromine atom at the 5-position. The resulting intermediate is then reacted with phenethyl bromide under basic conditions to form the desired product .

Industrial production methods for this compound are not well-documented, but the synthesis generally follows similar steps with optimization for large-scale production. Reaction conditions such as temperature, solvent, and catalysts are adjusted to maximize yield and purity.

Chemical Reactions Analysis

5-Bromo-2-(phenethyloxy)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., sulfuric acid), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Bromo-2-(phenethyloxy)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a biochemical tool for studying enzyme interactions and protein functions.

    Medicine: Research into its potential therapeutic effects is ongoing, particularly in the context of drug development.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Bromo-2-(phenethyloxy)benzoic acid is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The phenethyloxy group may facilitate binding to proteins or enzymes, while the bromine atom could influence the compound’s reactivity and stability. Further research is needed to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar compounds to 5-Bromo-2-(phenethyloxy)benzoic acid include:

    5-Bromo-2-chlorobenzoic acid: Differing by the presence of a chlorine atom instead of the phenethyloxy group.

    2-(Phenethyloxy)benzoic acid: Lacking the bromine atom.

    5-Bromo-2-methoxybenzoic acid: Featuring a methoxy group instead of the phenethyloxy group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

5-bromo-2-(2-phenylethoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO3/c16-12-6-7-14(13(10-12)15(17)18)19-9-8-11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKYUPLPJCKWDTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCOC2=C(C=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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